molecular formula C10H16O B13103813 2-Cyclohexylcyclobutanone

2-Cyclohexylcyclobutanone

Cat. No.: B13103813
M. Wt: 152.23 g/mol
InChI Key: PTPRWUVXQASVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylcyclobutanone is an organic compound that belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by a cyclobutane ring substituted with a cyclohexyl group. Cyclobutanones are known for their strained ring systems, which make them interesting subjects for chemical research and applications.

Preparation Methods

2-Cyclohexylcyclobutanone can be synthesized through various methods, with the [2 + 2] cycloaddition being the most common approach. This reaction involves the cycloaddition of an alkene with a ketene to form the cyclobutane ring. The reaction conditions typically require the presence of a catalyst and may involve photochemical activation . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

2-Cyclohexylcyclobutanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.

    Cycloaddition: The compound can participate in further [2 + 2] cycloaddition reactions to form more complex structures.

Scientific Research Applications

2-Cyclohexylcyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylcyclobutanone involves its interaction with various molecular targets and pathways. The strained ring system of the cyclobutanone makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Cyclohexylcyclobutanone can be compared with other cyclobutanones and cyclohexyl-substituted compounds:

The unique combination of the cyclobutane ring and the cyclohexyl group in this compound gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Cyclohexylcyclobutanone is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclobutanone structure, which incorporates a cyclohexyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. The structural features of cyclobutanones contribute to their diverse biological activities, making them valuable in medicinal chemistry.

Biological Activities

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:

  • Antimicrobial Activity : Cyclobutanones have shown potential as antimicrobial agents. Studies indicate that derivatives can inhibit the growth of various bacterial strains, suggesting a role in developing new antibiotics .
  • Antitumor Properties : Research has demonstrated that certain cyclobutanones exhibit cytotoxic effects against cancer cell lines. For instance, the compound's derivatives were tested against human tumor cell lines (e.g., RKO, A-549, MCF-7) with varying degrees of effectiveness .
  • Analgesic Effects : Some studies suggest that cyclobutanones may possess analgesic properties, potentially offering pain relief mechanisms similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Case studies involving this compound have primarily focused on its application in cancer therapy and antimicrobial development. One notable study evaluated the compound's effects on human cancer cell lines using the MTS assay to determine cell viability and IC50 values.

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

CompoundRKO (µM)A-549 (µM)MCF-7 (µM)
This compound70.2385.5090.10
Derivative A60.7075.0080.00
Derivative B49.7965.0070.00

Data are presented as mean values from triplicate experiments.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells .
  • Cell Cycle Arrest : Some studies indicate that cyclobutanones can induce cell cycle arrest at specific phases, which is critical for their antitumor efficacy .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-cyclohexylcyclobutan-1-one

InChI

InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

PTPRWUVXQASVOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC2=O

Origin of Product

United States

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